8-Methoxyfenoldopam

概要

説明

8-Methoxyfenoldopam is a chemical compound that belongs to the class of dopamine agonists. It is a derivative of fenoldopam, which is a selective dopamine-1 receptor agonist. This compound has been found to have potential therapeutic effects in various medical conditions, including hypertension, heart failure, and renal failure.

準備方法

The synthesis of 8-Methoxyfenoldopam involves several steps. One common method includes the preparation of 6-chlorine-2,3,4,5-tetrahydric-1-(4-hydroxyl phenyl)-1H-3-benzoazepine-7,8-diphenol hydrobromide through boron tribromide demethylation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

化学反応の分析

8-Methoxyfenoldopam undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4).

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4).

Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

8-Methoxyfenoldopam has several scientific research applications:

Chemistry: It is used as a reference material in various chemical analyses.

Biology: The compound is studied for its effects on dopamine receptors and related pathways.

Medicine: It has potential therapeutic applications in treating hypertension, heart failure, and renal failure.

Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes.

作用機序

8-Methoxyfenoldopam exerts its effects by acting as an agonist for dopamine-1 receptors. It binds to these receptors and induces vasodilation, which helps in lowering blood pressure . The compound also binds with moderate affinity to α2-adrenoceptors but has no significant affinity for D2-like receptors, α1 and β-adrenoceptors, 5-HT1 and 5-HT2 receptors, or muscarinic receptors .

類似化合物との比較

8-Methoxyfenoldopam is unique compared to other dopamine agonists due to its specific binding affinity and therapeutic effects. Similar compounds include:

Fenoldopam: A selective dopamine-1 receptor agonist used for short-term management of hypertension.

Dopamine: A neurotransmitter that acts on both dopamine-1 and dopamine-2 receptors.

Apomorphine: A non-selective dopamine agonist used in the treatment of Parkinson’s disease.

This compound stands out due to its selective action on dopamine-1 receptors and its potential therapeutic applications in cardiovascular conditions.

生物活性

8-Methoxyfenoldopam is a derivative of fenoldopam, a selective dopamine D1 receptor agonist primarily used in the management of hypertension and acute kidney injury. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

This compound acts as a selective agonist for dopamine D1 receptors. This interaction leads to vasodilation, particularly in renal blood vessels, enhancing renal perfusion and promoting diuresis. The compound's structure allows it to penetrate biological membranes efficiently, facilitating its action at the receptor sites.

Antihypertensive Effects

Clinical studies have demonstrated that fenoldopam effectively lowers blood pressure in patients with hypertension. A systematic review indicated that fenoldopam significantly reduced systolic and diastolic blood pressure in a dose-dependent manner during intravenous administration. For instance, reductions of up to 33 mm Hg for systolic and 21 mm Hg for diastolic pressures were observed at higher doses (0.8 μg/kg/min) .

| Dosage (μg/kg/min) | Systolic BP Reduction (mm Hg) | Diastolic BP Reduction (mm Hg) |

|---|---|---|

| 0.04 | 9 | -9 |

| 0.8 | 33 | 21 |

Renal Protective Effects

In critically ill patients, fenoldopam has been shown to reduce the incidence of acute kidney injury (AKI). A meta-analysis involving 1,290 patients revealed that fenoldopam significantly decreased the need for renal replacement therapy and in-hospital mortality related to AKI . The odds ratios for these outcomes were notably favorable:

- Acute Kidney Injury : OR = 0.43

- Need for Renal Replacement Therapy : OR = 0.54

- In-Hospital Mortality : OR = 0.64

Clinical Application in Acute Kidney Injury

A notable case study involved a cohort of patients undergoing major surgery who received fenoldopam as a preventive measure against AKI. The results indicated a marked improvement in renal function and reduced complications associated with AKI compared to control groups not receiving the drug .

Long-Term Infusion Studies

In another study focusing on prolonged infusions of fenoldopam for patients with mild-to-moderate hypertension, researchers observed sustained antihypertensive effects without significant adverse events over a 48-hour period. This study highlighted the drug's efficacy and safety profile in managing chronic hypertension .

特性

IUPAC Name |

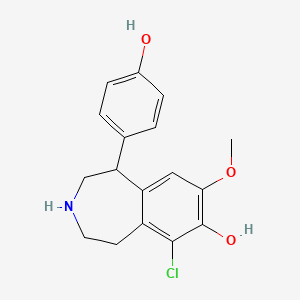

9-chloro-5-(4-hydroxyphenyl)-7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO3/c1-22-15-8-13-12(16(18)17(15)21)6-7-19-9-14(13)10-2-4-11(20)5-3-10/h2-5,8,14,19-21H,6-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSNNSLLRDOEBER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2CCNCC(C2=C1)C3=CC=C(C=C3)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70915076 | |

| Record name | 6-Chloro-1-(4-hydroxyphenyl)-8-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70915076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95183-48-5 | |

| Record name | 8-Methoxyfenoldopam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095183485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-1-(4-hydroxyphenyl)-8-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70915076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。